Hydrocortisone phosphate (sodium)
CAS No.:
Cat. No.: VC16642326
Molecular Formula: C21H29Na2O8P
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H29Na2O8P |
---|---|
Molecular Weight | 486.4 g/mol |
IUPAC Name | disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
Standard InChI | InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
Standard InChI Key | RYJIRNNXCHOUTQ-OJJGEMKLSA-L |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
Introduction
Chemical and Structural Characteristics
Molecular Composition and Physicochemical Properties
Hydrocortisone sodium phosphate is the disodium salt of cortisol 21-phosphate, characterized by a steroidal backbone with a phosphate group esterified at the 21-position. The compound’s structure includes a cyclopentanophenanthrene nucleus, hydroxyl groups at C11 and C17, and a ketone at C3, which are essential for glucocorticoid receptor binding . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 486.41 g/mol | |
Solubility | Slightly soluble in water and methanol | |
Optical Rotation () | +120° (in water) | |
Stability | Hygroscopic |
Synthesis and Manufacturing
The industrial synthesis involves reacting 21-iodo-11β,17α-dihydroxypregn-4-ene-3,20-dione with phosphoric acid in acetonitrile, followed by purification via ion-exchange chromatography and solvent extraction . Critical steps include:
-
Esterification: The iodo intermediate undergoes nucleophilic substitution with phosphoric acid.
-
Neutralization: Conversion to the disodium salt using sodium hydroxide.
-
Crystallization: Precipitation with acetone yields the final product .
This process achieves a yield of 4.45 g from 5.0 g of starting material, demonstrating moderate efficiency .
Pharmacological Profile
Mechanism of Action
Hydrocortisone sodium phosphate exerts its effects via cytosolic glucocorticoid receptors. The ligand-receptor complex translocates to the nucleus, modulating gene expression by binding glucocorticoid response elements (GREs) . Key actions include:
-
Anti-inflammatory Effects: Induction of lipocortin-1, which inhibits phospholipase A2, reducing arachidonic acid release and subsequent prostaglandin/leukotriene synthesis .
-
Immunosuppression: Downregulation of pro-inflammatory cytokines (e.g., IL-1, TNF-α) and inhibition of neutrophil migration .
-
Metabolic Effects: Gluconeogenesis stimulation and peripheral glucose utilization inhibition .
Pharmacokinetics
-
Absorption: Rapidly absorbed following intravenous administration, with complete bioavailability . Topical ocular application achieves aqueous humor concentrations of 0.12–0.45 μg/mL within 30–60 minutes .
-
Metabolism: Hepatic conversion to inactive tetrahydrocortisol and tetrahydrocortisone via 11β-hydroxysteroid dehydrogenase .
-
Elimination: Renal excretion (60%) and fecal elimination (40%), with a half-life of 1.5–2 hours .
Clinical Applications
Endocrine and Inflammatory Disorders
Hydrocortisone sodium phosphate is first-line therapy for:
-
Adrenal Insufficiency: 100–400 mg/day IV restores cortisol levels in acute crises .
-
Severe Asthma: 200 mg IV every 6 hours reduces airway inflammation .
-
Inflammatory Bowel Disease: 100 mg IV decreases mucosal leukocyte infiltration .
Ophthalmic Use
A randomized trial demonstrated 1.5% hydrocortisone eye drops achieved therapeutic aqueous humor concentrations (0.45 μg/mL) within 30 minutes, outperforming 0.5% formulations (0.12 μg/mL) . This supports its use in uveitis and post-surgical inflammation .
Adverse Effect | Incidence (Phosphate vs. Succinate) | Source |
---|---|---|
Hyperglycemia | 100% vs. 100% | |
Hypokalemia | 22% vs. 17% | |
Leukocytosis | 33% vs. 28% |
Contraindications
Pharmacokinetic Insights from Ocular Studies
Anterior Chamber Penetration
A single-center trial (n=40) evaluated hydrocortisone eye drops (0.5% vs. 1.5%) in patients undergoing cataract surgery :
Parameter | 0.5% Formulation | 1.5% Formulation | Source |
---|---|---|---|
Peak Aqueous Humor Concentration | 0.12 μg/mL | 0.45 μg/mL | |
Time to Peak | 60 minutes | 30 minutes | |
Anti-inflammatory Efficacy | Moderate | High |
The 1.5% formulation’s rapid penetration supports its use in acute anterior uveitis .
Industrial Synthesis and Quality Control
Manufacturing Challenges
-
Purity: Residual inorganic phosphates (<0.1%) require rigorous solvent washing .
-
Stability: Hygroscopicity necessitates desiccated storage at 2–8°C .
Regulatory Specifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume